2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid
CAS No.: 669713-80-8
Cat. No.: VC2164643
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 669713-80-8 |
|---|---|
| Molecular Formula | C14H10Cl2O2 |
| Molecular Weight | 281.1 g/mol |
| IUPAC Name | 2-[3-(3,5-dichlorophenyl)phenyl]acetic acid |
| Standard InChI | InChI=1S/C14H10Cl2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) |
| Standard InChI Key | JCGACYUTIHYERA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)CC(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)CC(=O)O |
Introduction
Chemical Structure and Identification
2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid is characterized by a biphenyl backbone with two chlorine atoms positioned at the 3' and 5' positions of one phenyl ring, while an acetic acid functional group is attached to the 3-position of the second phenyl ring . This specific arrangement of functional groups contributes to its unique chemical behavior and potential biological activities.
Molecular Identifiers
The compound is identified through various chemical notations and identifiers as detailed in the following table:
| Identifier | Value |
|---|---|
| CAS Number | 669713-80-8 |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| IUPAC Name | 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid |
| InChI | InChI=1S/C14H10Cl2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) |
| InChI Key | JCGACYUTIHYERA-UHFFFAOYSA-N |
| SMILES | O=C(O)CC1=CC=CC(=C1)C2=CC(Cl)=CC(Cl)=C2 |
The compound has several synonyms in scientific literature and commercial catalogs, including:
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(3′,5′-Dichloro-biphenyl-3-yl)-acetic acid
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3′,5′-Dichloro[1,1′-biphenyl]-3-acetic acid
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[1,1'-Biphenyl]-3-acetic acid, 3',5'-dichloro-
Structural Features
The molecular structure of 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid exhibits several notable features:
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A biphenyl core consisting of two phenyl rings connected by a single carbon-carbon bond
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Two chlorine atoms positioned at the meta positions (3' and 5') on one phenyl ring
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An acetic acid functional group (-CH₂COOH) attached to the meta position (3) of the second phenyl ring
These structural elements collectively influence the compound's physical properties, chemical reactivity, and biological interactions.
Physical and Chemical Properties
2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid possesses physical and chemical characteristics typical of halogenated biphenyl compounds with carboxylic acid functionality.
Chemical Properties
The chemical reactivity of 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid is influenced by both its biphenyl core and functional groups:
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The acetic acid moiety contributes acidic properties typical of carboxylic acids, allowing for salt formation with bases and esterification reactions
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The presence of chlorine atoms on the aromatic ring enhances the compound's lipophilicity while also affecting its electron distribution
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The biphenyl backbone provides structural rigidity and potential for π-π interactions
The chlorine substituents significantly impact the electron density distribution within the molecule, potentially affecting its reactivity in electrophilic and nucleophilic substitution reactions. Additionally, these halogens increase the lipophilicity of the compound, which may influence its solubility characteristics and biological membrane permeability .
Applications and Uses
2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid demonstrates potential utility across several domains, with particular prominence in pharmaceutical research.
Chemical Research
Beyond pharmaceutical applications, 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid likely serves as a valuable building block in organic synthesis and as a model compound for studying structure-activity relationships in medicinal chemistry research.
| Brand/Supplier | Product Reference | Purity | Availability |
|---|---|---|---|
| Unspecified | REF: IN-DA00FAXM | Not specified | Available (Est. delivery: Apr 22, 2025) |
| Unspecified | REF: 3D-UBB71380 | Min. 95% | Discontinued product |
| AstaTech | Not specified | 98% | Available |
These commercial offerings suggest an established market presence, albeit potentially limited compared to more widely used chemical intermediates .
Quality Specifications
Commercial samples of 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid typically meet minimum purity standards of 95-98% . Additional quality parameters likely include:
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Maximum allowable impurity levels
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Moisture content specifications (typically <0.5%)
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Analytical verification of structural identity
Analytical Methods and Characterization
Proper characterization and analysis of 2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid are essential for research, quality control, and regulatory purposes.
Related Compounds and Derivatives
2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid belongs to a broader family of substituted biphenyl compounds with structural similarities to several compounds mentioned in the search results.
Structural Analogs
The search results reference several structurally related compounds:
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(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid: A closely related compound with a different chlorination pattern and an added fluorine substituent
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[(3S)-6-({3',5'-dichloro-2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid: A significantly more complex derivative incorporating the core biphenyl structure with additional functional groups
These structural relatives highlight the versatility of the biphenyl scaffold in creating diverse chemical entities with potentially different biological activities and applications.
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